2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide
Overview
Description
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinecarboxamide core, substituted with tert-butylphenoxy and ethoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form 2-(4-tert-butylphenoxy)propanoyl chloride. This intermediate is then reacted with N-(2-ethoxyphenyl)hydrazinecarboxamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the phenoxy and ethoxy groups.
Reduction: Reduced forms of the hydrazinecarboxamide core.
Substitution: Substituted phenoxy and ethoxy derivatives.
Scientific Research Applications
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and oxidative properties.
2-(4-tert-butylphenoxy)cyclohexanol: Used as an intermediate in the synthesis of other compounds.
Uniqueness
2-[2-(4-tert-butylphenoxy)propanoyl]-N-(2-ethoxyphenyl)hydrazinecarboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of hydrazinecarboxamide with tert-butylphenoxy and ethoxyphenyl groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)propanoylamino]-3-(2-ethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-6-28-19-10-8-7-9-18(19)23-21(27)25-24-20(26)15(2)29-17-13-11-16(12-14-17)22(3,4)5/h7-15H,6H2,1-5H3,(H,24,26)(H2,23,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHIPVNEVYUZBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NNC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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